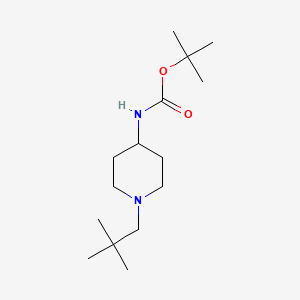

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Nanozyme-based Enhanced Systems

This compound can be used in the development of multifunctional nanozyme-based enhanced systems . For instance, it can be used as a substrate in the catalysis of AuNPs/Cu,I nanozyme to produce red substances, resulting in a significant Raman enhancement effect . This application is particularly useful in the field of surface-enhanced Raman scattering .

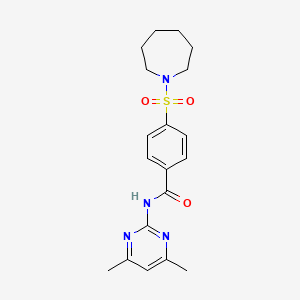

Synthesis of Novel Organic Compounds

“tert-Butyl 1-neopentylpiperidin-4-ylcarbamate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

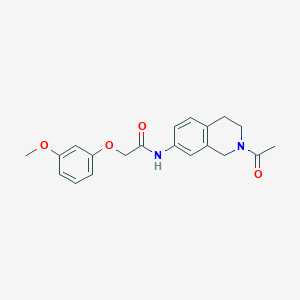

Biological Evaluation

The compound and its derivatives have shown a wide spectrum of biological activities . These activities include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring in “tert-Butyl 1-neopentylpiperidin-4-ylcarbamate” is considered as an important synthetic strategy in the field of drug discovery .

Modulation of Supramolecular Structures

“tert-Butyl 1-neopentylpiperidin-4-ylcarbamate” can modulate the self-assembly behavior of organic molecules on surfaces . However, the precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .

Biochemical Detection

The compound can be used in biochemical detection . The nanozyme-based enhanced systems developed using this compound have attracted extensive research interest in this field .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[1-(2,2-dimethylpropyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-14(2,3)11-17-9-7-12(8-10-17)16-13(18)19-15(4,5)6/h12H,7-11H2,1-6H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRRZQNCPAHGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2942941.png)

![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)

![N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2942944.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2942945.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2942951.png)

![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942954.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)

![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2942959.png)